3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
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Overview
Description
3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions
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Formation of the Core Scaffold: : The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted pyridines and pyrimidines. This step often requires the use of strong acids or bases as catalysts and high temperatures to facilitate ring closure.
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Introduction of Functional Groups: : The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfonyl chlorides in the presence of a base. The imino group can be added through condensation reactions with amines or imines under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the imino group, converting it to an amine. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the imino group results in primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs aimed at treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovative applications in electronics, coatings, or catalysis.
Mechanism of Action
The mechanism by which 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and imino groups could play key roles in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one: Lacks the 10-methyl and 1-[(4-methylphenyl)methyl] groups, potentially altering its reactivity and biological activity.
2-Imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one: Lacks the sulfonyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both sulfonyl and imino groups, along with the specific substitution pattern on the aromatic rings, makes 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C28H26N4O3S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C28H26N4O3S/c1-17-7-10-21(11-8-17)16-32-25(29)24(36(34,35)22-12-9-18(2)20(4)14-22)15-23-27(32)30-26-19(3)6-5-13-31(26)28(23)33/h5-15,29H,16H2,1-4H3 |
InChI Key |
GWAUUFJIYQMLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC(=C(C=C4)C)C)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
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